(Oxolan-2-ylmethyl)hydrazine dihydrochloride
Overview
Description
(Oxolan-2-ylmethyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O and a molecular weight of 189.09 g/mol . It is also known by its IUPAC name, 1-(tetrahydro-2-furanylmethyl)hydrazine dihydrochloride . This compound is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (Oxolan-2-ylmethyl)hydrazine dihydrochloride typically involves the reaction of tetrahydrofuran with hydrazine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the stability of the product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
(Oxolan-2-ylmethyl)hydrazine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(Oxolan-2-ylmethyl)hydrazine dihydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is employed in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (Oxolan-2-ylmethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions by donating an electron pair. This property makes it useful in the formation of covalent bonds with electrophilic species. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
(Oxolan-2-ylmethyl)hydrazine dihydrochloride can be compared with other similar compounds, such as:
(Tetrahydro-2-furanylmethyl)amine: Similar in structure but lacks the hydrazine moiety.
(Oxolan-2-ylmethyl)amine: Similar in structure but lacks the dihydrochloride component.
(Oxolan-2-ylmethyl)hydrazine: Similar in structure but lacks the dihydrochloride component.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
oxolan-2-ylmethylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-7-4-5-2-1-3-8-5;;/h5,7H,1-4,6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEQCDXIBAHKSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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